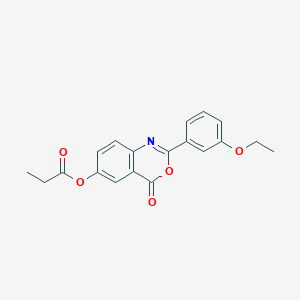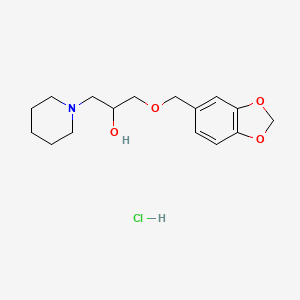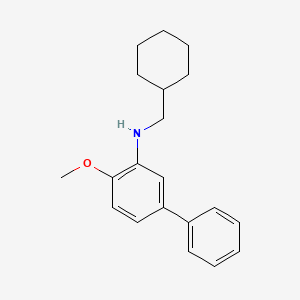![molecular formula C19H17N5OS B5001707 N-allyl-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B5001707.png)
N-allyl-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N-allyl-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and repair, leading to cell death. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, with minimal toxicity to normal cells. It has also been found to have antimicrobial activity, with potential use in the treatment of bacterial and fungal infections. Additionally, it has been found to have neuroprotective effects, with potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-allyl-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide in lab experiments is its wide range of potential applications. It has been found to have anticancer, antimicrobial, and neuroprotective properties, making it a versatile compound for use in various fields of research. Additionally, it has been found to have minimal toxicity to normal cells, making it a potentially safer alternative to traditional chemotherapy agents.
One of the limitations of using this compound in lab experiments is its relatively complex synthesis method. This may limit its accessibility to researchers who do not have expertise in synthetic chemistry. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of N-allyl-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide. One potential direction is the development of more efficient synthesis methods to increase accessibility to researchers. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Further studies are also needed to explore its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Finally, studies are needed to explore the potential use of this compound in combination with other drugs to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of N-allyl-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide involves the reaction of 2-(4-pyridinyl)quinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with hydrazine hydrate to form the hydrazide, which is subsequently reacted with allyl isothiocyanate to form the final product.
Applications De Recherche Scientifique
N-allyl-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been found to have a wide range of applications in scientific research. It has been studied for its potential use as an anticancer agent, with promising results in preclinical studies. It has also been found to have antimicrobial activity, with potential use in the treatment of bacterial and fungal infections. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-prop-2-enyl-3-[(2-pyridin-4-ylquinoline-4-carbonyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-2-9-21-19(26)24-23-18(25)15-12-17(13-7-10-20-11-8-13)22-16-6-4-3-5-14(15)16/h2-8,10-12H,1,9H2,(H,23,25)(H2,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBILONSJQTZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B5001630.png)

![9-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5001643.png)



![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5001663.png)
![3-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5001678.png)
![2-chloro-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5001690.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B5001694.png)
![1-[1-(3-chloro-4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5001713.png)

